molecular formula C19H15ClFNO4S2 B2968642 Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941978-50-3

Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2968642
CAS No.: 941978-50-3
M. Wt: 439.9
InChI Key: FXVIJRQNMFAKAT-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based sulfonamide derivative synthesized via a multi-step route involving diazotization, sulfonylation, and coupling reactions. The compound features a thiophene core substituted with a methyl ester group at position 2, a 4-methylphenyl group at position 4, and a sulfamoyl linkage to a 3-chloro-4-fluorophenyl moiety at position 3 . Its structural characterization includes UV, IR, $^{1}\text{H}$ NMR, and $^{13}\text{C}$ NMR spectroscopy, confirming the regioselective formation of the sulfamoyl bridge and aromatic substituents. The compound’s design aligns with bioactive thiophene derivatives known for their pharmacological and agrochemical applications, particularly in sulfonylurea herbicide analogs .

Properties

IUPAC Name

methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO4S2/c1-11-3-5-12(6-4-11)14-10-27-17(19(23)26-2)18(14)28(24,25)22-13-7-8-16(21)15(20)9-13/h3-10,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVIJRQNMFAKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been identified:

  • Enzymatic Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in cellular processes. For instance, it may bind to the active sites of enzymes, blocking their function and thereby influencing pathways related to cell proliferation and apoptosis.
  • Receptor Binding : It interacts with serotonin (5-HT) receptors, which could modulate neurotransmission and inflammatory responses.
  • Biochemical Pathways : The compound exhibits anti-inflammatory properties by modulating the NF-κB signaling pathway, essential in cancer and inflammation.

Antitumor Activity

Research has demonstrated that this compound possesses notable antitumor activity across various cancer cell lines. The following table summarizes its effectiveness:

Cell LineIC50 (μg/mL)
HCT-116 (Colorectal Cancer)6.6
HepG2 (Liver Cancer)4.9
C6 (Rat Glioma)11.3

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment by inhibiting tumor cell growth.

Antimicrobial and Antiprotozoal Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial and antiprotozoal activities:

  • Antimicrobial Activity : The compound has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antiprotozoal Activity : It exhibited significant activity against protozoan parasites:
    • Trypanosoma cruzi : IC50 value of 0.37 µM, indicating superior potency compared to benznidazole.
    • Giardia lamblia : High giardicidal activity with an IC50 of 10 nM, outperforming standard treatments like metronidazole.

Case Studies

Several studies have highlighted the efficacy of this compound in vivo:

  • In Vivo Efficacy Against Trypanosomiasis : A study showed that treatment with the compound significantly reduced blood parasitemia in mice infected with Trypanosoma cruzi, showcasing its potential as a therapeutic agent against Chagas disease.
  • Anticancer Studies : In comparative studies involving various cancer cell lines, the compound was found to induce apoptosis through modulation of the PI3K/AKT signaling pathway, often dysregulated in cancers.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene-2-carboxylate Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Key Applications/Notes References
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate 3-chloro-4-fluorophenyl sulfamoyl, 4-methylphenyl C${19}$H${15}$ClFNO$4$S$2$ 463.9 g/mol Potential herbicide/pharmacological agent
Methyl 3-[(4-morpholinyl)sulfamoyl]thiophene-2-carboxylate Morpholine sulfamoyl C${11}$H${14}$N$2$O$5$S$_2$ 342.4 g/mol Intermediate in drug synthesis
Thifensulfuron-methyl (CAS 79277–27–3) 4-methoxy-6-methyl-1,3,5-triazin-2-yl carbamoyl C${12}$H${13}$N$5$O$6$S$_2$ 411.4 g/mol Sulfonylurea herbicide
N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide 3-chloro-4-fluorophenyl sulfamoyl, 4-methylphenyl (amide variant) C${26}$H${23}$ClFN$2$O$3$S$_2$ 494.6 g/mol Research compound (bioactivity screening)

Crystallographic and Computational Studies

  • Structural Analysis : SHELX software (e.g., SHELXL, SHELXS) has been widely used to refine crystal structures of similar sulfonamide-thiophene derivatives, enabling precise determination of bond lengths and angles critical for structure-activity relationships (SAR) .
  • Molecular Docking : Computational studies on analogs suggest that the sulfamoyl bridge and aromatic substituents engage in hydrogen bonding and π-π stacking with target proteins, a feature likely shared by the target compound .

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